Violacein

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Antimicrobial Properties

Violacein exhibits broad-spectrum antimicrobial activity. Studies have shown its effectiveness against various bacteria, including Gram-positive and some Gram-negative strains []. It demonstrates activity against Mycobacterium tuberculosis, the causative agent of tuberculosis, and even some antibiotic-resistant strains of Staphylococcus aureus []. Research suggests violacein disrupts bacterial cell membranes, hindering their growth and survival [].

Antiparasitic Potential

Violacein's reach extends beyond bacteria. Research has shown promising results against parasitic diseases like malaria. Studies have demonstrated in vitro and in vivo effectiveness against Plasmodium falciparum, the parasite responsible for the deadliest form of malaria [].

Anticancer Properties

Violacein has emerged as a potential candidate in the fight against cancer. Studies suggest it can induce cell death in various cancer cell lines by targeting their mitochondria, the cell's energy powerhouse []. Further research is needed to determine its efficacy and safety in human cancer treatment.

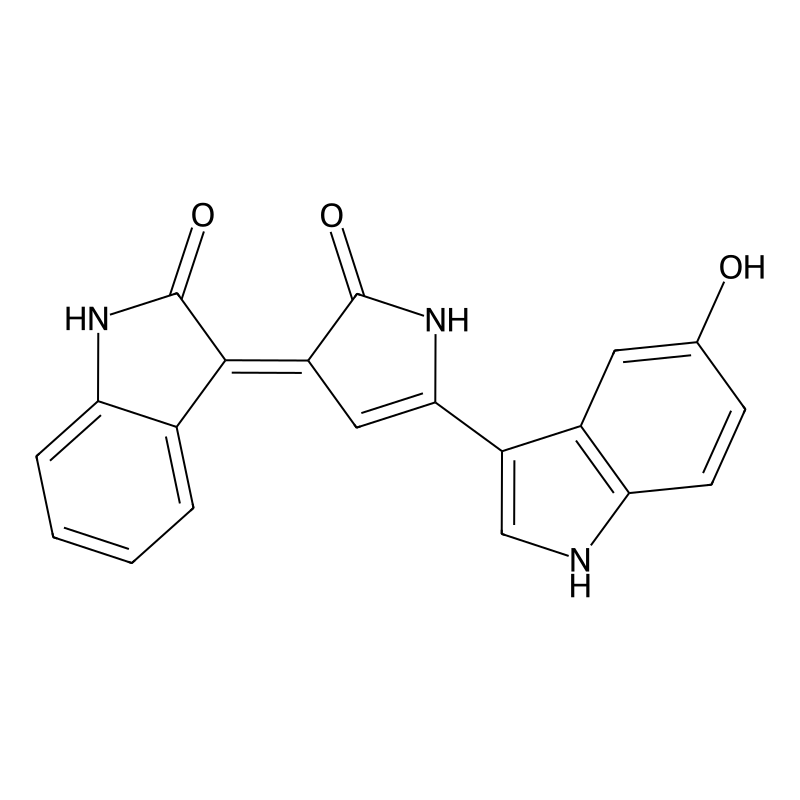

Violacein is a naturally occurring bisindole pigment primarily produced by Gram-negative bacteria such as Chromobacterium violaceum and Janthinobacterium lividum. Its chemical formula is C₁₃H₉N₃O₃, with a molecular weight of approximately 433.41 g/mol. Structurally, violacein consists of two indole units linked by a pyrrolidine ring, specifically characterized as 3-[2-hydroxy-5-(5-hydroxy-1H-indol-3-yl)-1H-pyrrol-3-yl]indol-2-one . This compound is notable for its hydrophobic nature, exhibiting low solubility in water but partial solubility in organic solvents such as acetone and methanol .

Violacein's diverse biological activities stem from its interaction with various cellular components. Here are some proposed mechanisms:

- Antimicrobial Activity: Violacein disrupts bacterial cell membranes, leading to leakage of cellular contents and cell death.

- Immunomodulation: Studies suggest violacein can stimulate the immune system by activating macrophages and other immune cells.

- Anticancer Properties: Violacein may inhibit the proliferation of cancer cells by interfering with cell cycle progression or inducing apoptosis (programmed cell death).

The biosynthesis of violacein involves several enzymatic reactions that convert L-tryptophan into the final product. The initial step is the oxidative conversion of L-tryptophan to an imine intermediate, catalyzed by the enzyme VioA. This is followed by oxidative coupling of two imines mediated by VioB, leading to an unstable dimer that undergoes rearrangement to form protodeoxyviolaceinic acid via VioE. Subsequent hydroxylation reactions by VioD and VioC yield violacein through a series of transformations .

Violacein exhibits a wide range of biological activities, making it a compound of significant interest in pharmacology. Key activities include:

- Antimicrobial: It has shown effectiveness against various bacteria and fungi.

- Antiviral: Violacein demonstrates antiviral properties against both enveloped and non-enveloped viruses .

- Anticancer: The compound has been reported to induce apoptosis in cancer cells and stimulate immune responses, particularly through TNF-α expression .

- Antioxidant: It possesses antioxidant properties that may protect against oxidative stress .

Violacein can be synthesized through several methods:

- Natural Extraction: Isolated from violacein-producing bacteria using solvent extraction techniques.

- Recombinant Biosynthesis: Utilizing genetically modified strains of bacteria to enhance production yields.

- Chemical Synthesis: Various synthetic pathways have been explored in laboratories, although these methods are less common compared to biosynthetic approaches .

Due to its diverse biological activities, violacein has potential applications in several fields:

- Pharmaceuticals: As an antimicrobial and anticancer agent.

- Agriculture: As a biocide or natural pesticide.

- Cosmetics: For its antioxidant properties, potentially beneficial in skin care formulations.

- Food Industry: As a natural colorant due to its vibrant purple hue .

Research indicates that violacein interacts with various biological targets, including Toll-like receptors (TLRs), which play crucial roles in immune responses. Studies have shown that violacein can activate pathways associated with inflammation and immune activation, suggesting its potential as an immunomodulatory agent . Molecular docking studies have identified specific amino acids within TLRs that interact with violacein, further elucidating its mechanism of action .

Violacein shares structural similarities and biological activities with several other compounds derived from indole or tryptophan metabolism. Notable similar compounds include:

Violacein's unique combination of structural features and biological activities distinguishes it from these compounds, particularly its dual role as both an antimicrobial and an immunomodulatory agent.

The biosynthesis of violacein is encoded by a highly conserved gene cluster designated vioABCDE, which spans approximately 7.3 kilobases and contains five contiguous genes arranged in an operon structure [1] [2]. This gene cluster demonstrates remarkable organization, with the genes positioned in the order vioA, vioB, vioC, vioD, and vioE, although the actual enzymatic sequence in the biosynthetic pathway follows a different order: VioA, VioB, VioE, VioD, and VioC [1] [3]. The cluster exhibits a high guanine-cytosine content of 64.83%, which presents challenges for polymerase chain reaction amplification and heterologous expression in organisms with different codon usage preferences [2].

The vioABCDE operon is transcriptionally regulated as a single polycistronic unit, with transcription initiated from a promoter region located upstream of vioA [4] [5]. Sequence analysis has revealed the presence of a 20-base pair palindromic sequence resembling a lux box upstream of vioA, which serves as the binding site for the quorum sensing regulator CviR [5] [6]. The organization of these genes in a single transcriptional unit ensures coordinated expression of all five enzymes required for violacein biosynthesis, facilitating efficient metabolic flux through the pathway [1] [4].

Tryptophan as Biosynthetic Precursor

L-tryptophan serves as the sole precursor molecule for violacein biosynthesis, with two molecules of this aromatic amino acid being required for the formation of one molecule of violacein [1] [3] [7]. The biosynthetic pathway demonstrates remarkable efficiency in utilizing tryptophan, with all nitrogen atoms in the final violacein molecule derived from the amino groups of the two tryptophan precursors [7] [8]. Additionally, all oxygen atoms incorporated into the violacein structure originate from molecular oxygen rather than water, emphasizing the aerobic nature of the biosynthetic process [7] [4].

The availability of tryptophan represents a critical limiting factor for violacein production, particularly in heterologous expression systems [1] [9]. In natural violacein-producing organisms such as Chromobacterium violaceum, tryptophan biosynthesis pathways are optimized to support pigment production. The organism possesses an incomplete hexose monophosphate pathway, lacking genes encoding 6-phosphogluconate dehydrogenase, which results in increased production of erythrose-4-phosphate through alternative metabolic routes [7]. This adaptation enables enhanced tryptophan biosynthesis by providing greater availability of the essential precursor erythrose-4-phosphate, which is required for aromatic amino acid biosynthesis [7].

Enzymatic Mechanisms in Violacein Formation

L-Tryptophan Oxidase (VioA) Structure and Function

VioA represents the initial enzyme in the violacein biosynthetic pathway and catalyzes the flavin adenine dinucleotide-dependent oxidation of L-tryptophan to form indole-3-pyruvic acid imine [3] [10] [11]. This enzyme belongs to the glutathione reductase family 2 of FAD-dependent oxidoreductases, characterized by a structurally conserved cofactor binding domain [3] [10]. VioA forms a loosely associated homodimer, as demonstrated by small-angle X-ray scattering experiments, with each subunit containing 423 amino acids and exhibiting a theoretical molecular weight of 47.25 kilodaltons [3] [11].

The enzymatic mechanism involves a direct hydride transfer from the C-alpha hydrogen of L-tryptophan to the N5 atom of the FAD cofactor, followed by reoxidation of the prosthetic group by molecular oxygen with concomitant formation of hydrogen peroxide [3] [10]. The substrate-binding domain of VioA demonstrates high specificity for L-tryptophan, efficiently discriminating against other canonical amino acids with only minor conversion of L-phenylalanine observed [3] [10]. However, the enzyme displays substrate promiscuity toward certain tryptophan analogs, including 7-aza-tryptophan, 1-methyl-tryptophan, 5-methyl-tryptophan, and 5-fluoro-tryptophan [3] [10].

Extensive structure-based mutagenesis studies have identified key catalytic residues, including Arginine-64, Lysine-269, and Tyrosine-309, which are essential for enzyme activity [3] [10]. The protein variant H163A demonstrates increased enzyme activity in the presence of L-phenylalanine, indicating a functional role for Histidine-163 in substrate binding specificity [3] [10]. The enzyme generates the imine form of indole-3-pyruvic acid as the primary product, which must be efficiently transferred to the subsequent enzyme VioB to prevent deamination and formation of the corresponding alpha-keto acid [3] [12].

IPA Imine Dimerization Process

The second step in violacein biosynthesis involves the dimerization of two indole-3-pyruvic acid imine molecules, catalyzed by the heme-containing enzyme VioB [1] [3] [13]. VioB possesses catalase activity and utilizes heme b as a cofactor, distinguishing it from the flavin-dependent enzymes that dominate the violacein biosynthetic pathway [1] [3]. The enzyme facilitates the oxidative coupling of two IPA imine molecules to form a transient and highly unstable imine dimer intermediate [1] [3] [13].

The IPA imine dimer represents a critical branch point in the pathway, as this intermediate can undergo two distinct fates depending on the presence of the subsequent enzyme VioE [1] [3] [13]. In the absence of VioE, the unstable imine dimer spontaneously converts to chromopyrrolic acid, representing an off-pathway metabolite that does not contribute to violacein formation [1] [3] [13]. However, in the presence of VioE, the imine dimer is efficiently captured and converted to protodeoxyviolaceinic acid through a unique intramolecular rearrangement reaction [1] [3] [13].

The dimerization process catalyzed by VioB represents a remarkable example of enzymatic control over reactive intermediates, as the enzyme must facilitate the coupling reaction while maintaining the stability of the resulting dimer sufficiently long for subsequent enzymatic processing [1] [3]. The heme cofactor likely participates in the oxidative coupling mechanism, although the precise molecular details of this process remain incompletely characterized [4] [13].

VioE-Mediated [1] [3]-Indole Rearrangement

VioE catalyzes one of the most unusual reactions in natural product biosynthesis, converting the unstable IPA imine dimer to protodeoxyviolaceinic acid through a [1] [3]-shift of an indole ring [1] [3] [14]. This enzyme represents a unique branch point in the biosynthetic pathway, as it directs the flux away from the formation of chromopyrrolic acid and toward the production of violacein and its related compounds [1] [3] [14]. The rearrangement reaction involves an intramolecular migration of the indole ring system, fundamentally altering the carbon skeleton of the substrate [1] [3] [14].

The molecular mechanism of the VioE-catalyzed rearrangement remains an active area of research, as the enzyme shares no significant sequence homology with other characterized proteins [14]. The reaction represents a key step that distinguishes violacein biosynthesis from related pathways such as those involved in rebeccamycin and staurosporine production, where the IPA imine dimer spontaneously converts to chromopyrrolic acid without rearrangement [3] [15]. VioE thus serves as a critical determinant of pathway specificity, ensuring that the biosynthetic flux is directed toward violacein formation rather than alternative metabolic endpoints [1] [3].

The enzyme demonstrates remarkable substrate specificity, efficiently processing the IPA imine dimer while showing no activity toward other pathway intermediates or structurally related compounds [1] [3]. This specificity ensures that the rearrangement reaction occurs exclusively at the appropriate step in the biosynthetic sequence, preventing the formation of aberrant products that could interfere with subsequent enzymatic transformations [1] [3] [14].

Terminal Oxidation Steps: VioD and VioC Function

The final steps in violacein biosynthesis involve sequential hydroxylation reactions catalyzed by two flavin-dependent oxygenases, VioD and VioC [1] [3] [13]. These enzymes utilize both FAD and NADPH as cofactors and are responsible for introducing the hydroxyl groups that define the final structure of violacein [1] [3] [13]. VioD catalyzes the hydroxylation of protodeoxyviolaceinic acid at the 5-position of one indole ring, yielding protoviolaceinic acid as the product [1] [3] [13]. This hydroxylation reaction is essential for violacein formation, as deletion of vioD results in the exclusive production of deoxyviolacein, which lacks the 5-hydroxyl group [1] [3] [13].

VioC functions as the terminal enzyme in the pathway, catalyzing the hydroxylation of protoviolaceinic acid at the 2-position of the second indole ring [1] [3] [13]. This reaction produces violaceinic acid, which subsequently undergoes spontaneous oxidative decarboxylation to yield the final violacein product [1] [3] [13]. The enzyme demonstrates substrate promiscuity, as it can also accept protodeoxyviolaceinic acid as a substrate, leading to the formation of deoxyviolacein as a major by-product [1] [3] [13]. This dual substrate specificity explains why violacein-producing organisms typically generate a mixture of violacein and deoxyviolacein, commonly referred to as crude violacein [1] [3].

The oxygenase reactions catalyzed by VioD and VioC require molecular oxygen as a co-substrate, consistent with the aerobic nature of violacein biosynthesis [1] [3] [4]. The enzymes exhibit characteristic properties of flavin-dependent monooxygenases, including the ability to utilize NADPH as a reducing equivalent source and the incorporation of one oxygen atom from molecular oxygen into the substrate while reducing the second oxygen atom to water [1] [3] [13]. Crystal structure analysis of VioD has revealed a deep, funnel-like binding pocket with a wide entrance, characterized by a positively charged environment that facilitates substrate binding [16].

Regulatory Control Mechanisms

Quorum Sensing Systems

Violacein biosynthesis is subject to sophisticated regulatory control through quorum sensing mechanisms that enable bacterial populations to coordinate pigment production in response to cell density and environmental conditions [17] [18] [19]. The primary quorum sensing system governing violacein production in Chromobacterium violaceum consists of the CviI/CviR regulatory circuit, which belongs to the LuxI/LuxR family of bacterial communication systems [17] [18] [19]. This regulatory framework ensures that violacein production is activated only when bacterial populations reach sufficient density to maximize the ecological and physiological benefits of pigment synthesis [17] [18] [19].

The quorum sensing system operates through a sophisticated feedback mechanism that integrates population density information with environmental cues [17] [18] [19]. CviI functions as the autoinducer synthase, producing N-acylhomoserine lactone signal molecules that accumulate in the extracellular environment proportional to bacterial cell density [17] [18] [19]. CviR serves as the cognate receptor protein, binding to accumulated autoinducers and subsequently activating transcription of target genes, including the violacein biosynthetic operon [17] [18] [19]. This regulatory circuit incorporates a positive feedback loop, as CviR also activates transcription of cviI, thereby amplifying signal production and creating a bistable switch for violacein production [17] [18] [19].

The quorum sensing system controlling violacein biosynthesis demonstrates remarkable complexity, with multiple layers of regulation that extend beyond simple cell density detection [17] [20] [19]. The system integrates information about population density, environmental conditions, and bacterial physiological state to determine the optimal timing and magnitude of violacein production [17] [20] [19]. This sophisticated regulatory architecture ensures that the energetically expensive process of violacein biosynthesis is activated only under conditions where it provides maximum benefit to the bacterial population [17] [20] [19].

N-Acylhomoserine Lactone-Mediated Regulation

The regulation of violacein biosynthesis involves a complex network of N-acylhomoserine lactone signaling molecules that provide precise temporal and quantitative control over pigment production [21] [22] [23]. Chromobacterium violaceum produces multiple distinct AHL molecules, with N-(3-hydroxydecanoyl)-L-homoserine lactone (C10-HSL) serving as the primary autoinducer responsible for violacein activation [21] [22] [23]. This long-chain AHL demonstrates optimal activity for violacein induction, with concentrations reaching threshold levels of approximately 100 nanomolar required for pathway activation [21] [22] [23].

The AHL-mediated regulatory system exhibits remarkable specificity and sensitivity, with different chain-length AHL molecules producing distinct regulatory effects [21] [22] [23]. Long-chain AHLs ranging from C10 to C16 effectively induce violacein production, while short-chain AHLs from C4 to C8 demonstrate inhibitory effects on pigment synthesis [21] [22] [23]. This differential response to AHL structure provides a mechanism for fine-tuning violacein production based on the specific signaling environment and the presence of competing bacterial populations [21] [22] [23].

The molecular basis of AHL-mediated regulation involves the direct binding of autoinducer molecules to the CviR receptor protein, resulting in conformational changes that enable DNA binding and transcriptional activation [18] [24] [6]. CviR recognizes a palindromic DNA sequence with the consensus CTGNCCNNNNGGNCAG located upstream of the violacein biosynthetic operon [18] [24] [6]. The binding affinity and transcriptional activation efficiency of CviR are directly dependent on the concentration and structure of the bound AHL, providing a mechanism for translating population density information into precise transcriptional control [18] [24] [6].

Environmental Factors Influencing Biosynthesis

Violacein biosynthesis is profoundly influenced by environmental conditions that affect both the expression of biosynthetic genes and the activity of pathway enzymes [25] [26] [27]. Temperature represents a critical environmental parameter, with optimal violacein production occurring at 20-25°C in psychrotrophic organisms such as Janthinobacterium lividum [25] [28]. Higher temperatures ranging from 30-35°C result in complete inhibition of both bacterial growth and violacein production, reflecting the thermolabile nature of essential cellular components in these organisms [25] [28].

The pH of the growth medium exerts significant effects on violacein production, with optimal pigment synthesis occurring at neutral pH values around 7.0 [25] [6]. Acidic conditions below pH 6.0 result in decreased violacein production, while alkaline conditions above pH 8.0 create hostile environments that inhibit both bacterial growth and pigment synthesis [25] [6]. The pH sensitivity of violacein production likely reflects the requirements for optimal enzyme activity and the stability of pathway intermediates under different ionic conditions [25] [6].

Oxygen availability represents an absolute requirement for violacein biosynthesis, as multiple hydroxylation reactions in the pathway require molecular oxygen as a co-substrate [1] [3] [4]. The aerobic nature of violacein production necessitates adequate oxygenation of bacterial cultures, with dissolved oxygen levels maintained above 20% for optimal production in bioreactor systems [25]. Carbon source availability also influences violacein production, with simple sugars such as glucose and glycerol paradoxically decreasing pigment synthesis despite supporting enhanced bacterial growth [25] [28]. This effect suggests that carbon catabolite repression mechanisms may divert metabolic flux away from secondary metabolite production toward primary metabolism [25] [28].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

2: Sun H, Zhao D, Xiong B, Zhang C, Bi C. Engineering Corynebacterium glutamicum for violacein hyper production. Microb Cell Fact. 2016 Aug 24;15(1):148. doi: 10.1186/s12934-016-0545-0. PubMed PMID: 27557730; PubMed Central PMCID: PMC4997675.

3: Im H, Choi SY, Son S, Mitchell RJ. Combined Application of Bacterial Predation and Violacein to Kill Polymicrobial Pathogenic Communities. Sci Rep. 2017 Oct 31;7(1):14415. doi: 10.1038/s41598-017-14567-7. PubMed PMID: 29089523; PubMed Central PMCID: PMC5663959.

4: Ballestriero F, Daim M, Penesyan A, Nappi J, Schleheck D, Bazzicalupo P, Di Schiavi E, Egan S. Antinematode activity of Violacein and the role of the insulin/IGF-1 pathway in controlling violacein sensitivity in Caenorhabditis elegans. PLoS One. 2014 Oct 8;9(10):e109201. doi: 10.1371/journal.pone.0109201. eCollection 2014. Erratum in: PLoS One. 2018 Dec 26;13(12):e0210026. PubMed PMID: 25295516; PubMed Central PMCID: PMC4189955.

5: Dodou HV, de Morais Batista AH, Sales GWP, de Medeiros SC, Rodrigues ML, Nogueira PCN, Silveira ER, Nogueira NAP. Violacein antimicrobial activity on Staphylococcus epidermidis and synergistic effect on commercially available antibiotics. J Appl Microbiol. 2017 Oct;123(4):853-860. doi: 10.1111/jam.13547. PubMed PMID: 28744944.

6: Leal AM, de Queiroz JD, de Medeiros SR, Lima TK, Agnez-Lima LF. Violacein induces cell death by triggering mitochondrial membrane hyperpolarization in vitro. BMC Microbiol. 2015 Jun 6;15:115. doi: 10.1186/s12866-015-0452-2. PubMed PMID: 26048053; PubMed Central PMCID: PMC4457087.

7: Fang MY, Zhang C, Yang S, Cui JY, Jiang PX, Lou K, Wachi M, Xing XH. High crude violacein production from glucose by Escherichia coli engineered with interactive control of tryptophan pathway and violacein biosynthetic pathway. Microb Cell Fact. 2015 Jan 16;14:8. doi: 10.1186/s12934-015-0192-x. PubMed PMID: 25592762; PubMed Central PMCID: PMC4306242.

8: Pauer H, Hardoim CCP, Teixeira FL, Miranda KR, Barbirato DDS, de Carvalho DP, Antunes LCM, Leitão ÁADC, Lobo LA, Domingues RMCP. Impact of violacein from Chromobacterium violaceum on the mammalian gut microbiome. PLoS One. 2018 Sep 13;13(9):e0203748. doi: 10.1371/journal.pone.0203748. eCollection 2018. PubMed PMID: 30212521; PubMed Central PMCID: PMC6136722.

9: Choi SY, Kim S, Lyuck S, Kim SB, Mitchell RJ. High-level production of violacein by the newly isolated Duganella violaceinigra str. NI28 and its impact on Staphylococcus aureus. Sci Rep. 2015 Oct 22;5:15598. doi: 10.1038/srep15598. PubMed PMID: 26489441; PubMed Central PMCID: PMC4614999.

10: He L, Xiu Y, Jones JA, Baidoo EEK, Keasling JD, Tang YJ, Koffas MAG. Deciphering flux adjustments of engineered E. coli cells during fermentation with changing growth conditions. Metab Eng. 2017 Jan;39:247-256. doi: 10.1016/j.ymben.2016.12.008. Epub 2016 Dec 23. PubMed PMID: 28017690.

11: Hashimi SM, Xu T, Wei MQ. Violacein anticancer activity is enhanced under hypoxia. Oncol Rep. 2015 Apr;33(4):1731-6. doi: 10.3892/or.2015.3781. Epub 2015 Feb 4. PubMed PMID: 25652759.

12: Platt D, Amara S, Mehta T, Vercuyssee K, Myles EL, Johnson T, Tiriveedhi V. Violacein inhibits matrix metalloproteinase mediated CXCR4 expression: potential anti-tumor effect in cancer invasion and metastasis. Biochem Biophys Res Commun. 2014 Dec 5;455(1-2):107-12. PubMed PMID: 25450700; PubMed Central PMCID: PMC4293260.

13: Zhou Y, Fang MY, Li G, Zhang C, Xing XH. Enhanced Production of Crude Violacein from Glucose in Escherichia coli by Overexpression of Rate-Limiting Key Enzyme(S) Involved in Violacein Biosynthesis. Appl Biochem Biotechnol. 2018 Dec;186(4):909-916. doi: 10.1007/s12010-018-2787-2. Epub 2018 May 25. PubMed PMID: 29797295.

14: Woodhams DC, LaBumbard BC, Barnhart KL, Becker MH, Bletz MC, Escobar LA, Flechas SV, Forman ME, Iannetta AA, Joyce MD, Rabemananjara F, Gratwicke B, Vences M, Minbiole KPC. Prodigiosin, Violacein, and Volatile Organic Compounds Produced by Widespread Cutaneous Bacteria of Amphibians Can Inhibit Two Batrachochytrium Fungal Pathogens. Microb Ecol. 2018 May;75(4):1049-1062. doi: 10.1007/s00248-017-1095-7. Epub 2017 Nov 9. PubMed PMID: 29119317.

15: Devescovi G, Kojic M, Covaceuszach S, Cámara M, Williams P, Bertani I, Subramoni S, Venturi V. Negative Regulation of Violacein Biosynthesis in Chromobacterium violaceum. Front Microbiol. 2017 Mar 7;8:349. doi: 10.3389/fmicb.2017.00349. eCollection 2017. PubMed PMID: 28326068; PubMed Central PMCID: PMC5339254.

16: Immanuel SRC, Banerjee D, Rajankar MP, Raghunathan A. Integrated constraints based analysis of an engineered violacein pathway in Escherichia coli. Biosystems. 2018 Sep;171:10-19. doi: 10.1016/j.biosystems.2018.06.002. Epub 2018 Jul 3. PubMed PMID: 30008425.

17: Jiang Y, Sigmund F, Reber J, Deán-Ben XL, Glasl S, Kneipp M, Estrada H, Razansky D, Ntziachristos V, Westmeyer GG. Violacein as a genetically-controlled, enzymatically amplified and photobleaching-resistant chromophore for optoacoustic bacterial imaging. Sci Rep. 2015 Jun 19;5:11048. doi: 10.1038/srep11048. PubMed PMID: 26091543; PubMed Central PMCID: PMC4473533.

18: Mehta T, Vercruysse K, Johnson T, Ejiofor AO, Myles E, Quick QA. Violacein induces p44/42 mitogen-activated protein kinase-mediated solid tumor cell death and inhibits tumor cell migration. Mol Med Rep. 2015 Jul;12(1):1443-8. doi: 10.3892/mmr.2015.3525. Epub 2015 Mar 20. PubMed PMID: 25816226; PubMed Central PMCID: PMC4438925.

19: Kothari V, Sharma S, Padia D. Recent research advances on Chromobacterium violaceum. Asian Pac J Trop Med. 2017 Aug;10(8):744-752. doi: 10.1016/j.apjtm.2017.07.022. Epub 2017 Aug 19. Review. PubMed PMID: 28942822.

20: Aruldass CA, Masalamany SRL, Venil CK, Ahmad WA. Antibacterial mode of action of violacein from Chromobacterium violaceum UTM5 against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). Environ Sci Pollut Res Int. 2018 Feb;25(6):5164-5180. doi: 10.1007/s11356-017-8855-2. Epub 2017 Mar 31. PubMed PMID: 28361404.

Explore Compound Types